HDAC6 Inhibitory Potency versus SW‑101 and SW‑100 – Currently Unavailable
No peer‑reviewed or patent‑derived IC₅₀, Kᵢ, or Kd values are publicly available for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide against any histone deacetylase isoform. By contrast, the structurally related THQ‑capped hydroxamic acids SW‑100 and SW‑101 show HDAC6 IC₅₀ values of 2.4 nM (SW‑100) and 2.1 nM (SW‑101) in recombinant enzyme assays, with >1 000‑fold selectivity over HDAC1.
| Evidence Dimension | HDAC6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | SW‑101 (IC₅₀ 2.1 nM); SW‑100 (IC₅₀ 2.4 nM) |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant human HDAC6 enzymatic assay (fluorogenic substrate) |
Why This Matters
Without target‑engagement data, the compound cannot be positioned as an HDAC6 tool or lead, and procurement based on assumed HDAC6 activity is scientifically unjustified.
